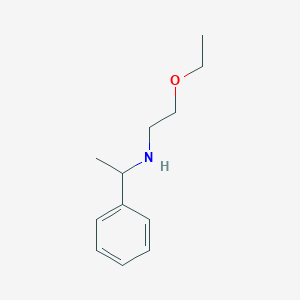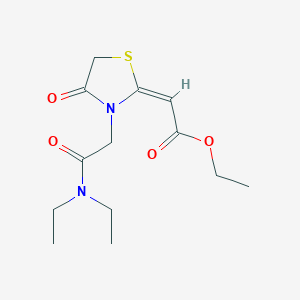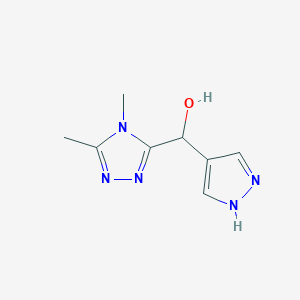
(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol is a chemical compound that features a triazole ring and a pyrazole ring, both of which are heterocyclic structures containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate triazole and pyrazole precursors under controlled conditions. One common method involves the use of a base-catalyzed reaction where the triazole and pyrazole rings are formed through cyclization reactions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrogen atoms on the triazole and pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in applications such as coatings and adhesives.
作用机制
The mechanism of action of (Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and affecting downstream pathways.
相似化合物的比较
Similar Compounds
(Dimethyl-4H-1,2,4-triazol-3-yl)methanol: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
(1H-Pyrazol-4-yl)methanol:
Uniqueness
(Dimethyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both triazole and pyrazole rings. This dual-ring structure enhances its chemical reactivity and potential for diverse applications. The combination of these rings allows for interactions with a broader range of molecular targets, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C8H11N5O |
|---|---|
分子量 |
193.21 g/mol |
IUPAC 名称 |
(4,5-dimethyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H11N5O/c1-5-11-12-8(13(5)2)7(14)6-3-9-10-4-6/h3-4,7,14H,1-2H3,(H,9,10) |
InChI 键 |
FXXUACGPSBGGGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N1C)C(C2=CNN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
![tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate](/img/structure/B13080033.png)
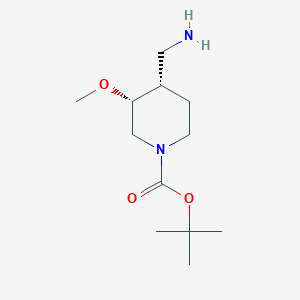
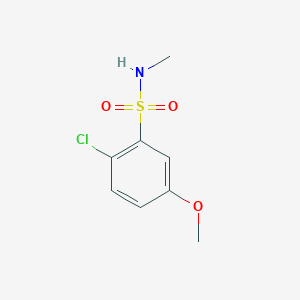
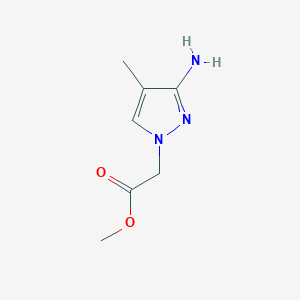

![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13080066.png)
![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)
